B1576784 Ponericin-G1

Ponericin-G1

Cat. No.: B1576784
Attention: For research use only. Not for human or veterinary use.
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Description

Ponericin-G1 is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the venom of the ant Pachycondyla goeldii . It demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant strains such as Staphylococcus aureus and Escherichia coli . Its primary mechanism of action is believed to involve the disruption of microbial membranes; the peptide adopts an amphipathic α-helical structure in hydrophobic environments, which allows it to interact with and embed itself in bacterial phospholipid bilayers, leading to membrane permeabilization and cell death . This membrane-targeting mechanism makes it a compelling candidate for combating multi-drug resistant pathogens, as it presents a high barrier to the development of conventional resistance . Beyond its direct antibacterial activity, this compound holds significant research value for developing advanced anti-infective materials. Studies have successfully incorporated this compound into hydrolytically degradable polyelectrolyte multilayer films, enabling controlled local release over approximately ten days to inhibit bacterial attachment and prevent biofilm formation on surfaces . Furthermore, its integration into polydopamine-decorated poly(lactic-co-glycolic acid) (PLGA) nanofiber scaffolds has been shown to create wound dressings that effectively promote skin repair while providing robust antibacterial protection . Its low hemolytic activity, a trait associated with its specific Gly-Pro-Gly (GPG) motif, further enhances its suitability for biomedical application research . This compound is an essential tool for scientists exploring novel solutions in the fields of medical device coatings, regenerative medicine, and the global effort to overcome antibiotic resistance.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWKDWAKKAGGWLKKKGPGMAKAALKAAMQ

Origin of Product

United States

Origin, Isolation, and Biosynthetic Investigations of Ponericin G1

Natural Sources and Ecological Role of Ponericin-G1 Production.nih.govresearchgate.netnih.govcapes.gov.brbicnirrh.res.inntnu.no

This compound is a natural compound found in the venom of the predatory ant Pachycondyla goeldii. nih.govresearchgate.netnih.govmdpi.com This ant species, belonging to the Ponerinae subfamily, utilizes its venom for both predation and defense. nih.govresearchgate.net The presence of this compound and other related peptides, collectively known as ponericins, in the venom suggests a crucial ecological role. nih.govresearchgate.net It is believed that these peptides provide a defensive mechanism against microbial pathogens that may be introduced to the ant colony through prey. nih.govresearchgate.net The broad-spectrum antimicrobial activity of this compound supports this hypothesis, indicating its function in maintaining the health and hygiene of the colony. nih.govcapes.gov.br

The ponericins are categorized into three families based on their structural similarities: G, W, and L. nih.govresearchgate.netnih.gov this compound, a member of the G family, exhibits high sequence similarity to cecropin-like peptides, which are known antimicrobial agents found in other insects. researchgate.netnih.gov

Isolation Methodologies from Pachycondyla goeldii Venom and Related Ant Species.nih.govresearchgate.netcapes.gov.brntnu.no

The primary source for the isolation of this compound is the venom of the ant Pachycondyla goeldii. nih.govresearchgate.netcapes.gov.br Researchers have also investigated the venom of other related ant species, such as Neoponera apicalis and Neoponera commutata, for similar bioactive peptides. ntnu.no

The isolation process begins with the collection of venom from the ants. capes.gov.brntnu.no Whole venom reservoirs are carefully dissected from the ants and stored at low temperatures to preserve the integrity of the peptides. researchgate.net The crude venom is then subjected to a series of purification steps to isolate the individual components. researchgate.netcapes.gov.br

Venom Collection and Purification Techniques for this compound.capes.gov.br

A common method for venom collection involves inciting the ants to sting a piece of parafilm. ntnu.no Alternatively, venom reservoirs are dissected and the crude venom is extracted. researchgate.netntnu.no To remove tissue debris, the collected venom is centrifuged through a filter. ntnu.no

The purification of this compound from the crude venom is primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netacs.orgbiorxiv.org This technique separates the peptides based on their hydrophobicity. The crude venom is fractionated, and the fractions exhibiting antimicrobial activity are further purified. researchgate.net A biphasic gradient system is often employed to enhance the separation of the various peptides present in the active fractions. capes.gov.br The purity and identity of the isolated this compound are then confirmed using mass spectrometry and Edman degradation to determine its amino acid sequence. researchgate.netresearchgate.net

Table 1: Purification Techniques for this compound

Step Technique Purpose
1. Venom Collection Dissection of venom reservoirs or induced stinging To obtain crude venom
2. Initial Processing Centrifugation through a filter To remove tissue debris
3. Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To separate peptides based on hydrophobicity
4. Analysis Mass Spectrometry and Edman Degradation To confirm purity and determine amino acid sequence

Biosynthetic Pathways and Genetic Insights into this compound Production

The study of the biosynthesis of this compound is crucial for understanding how this complex peptide is produced in nature.

Precursor Identification and Post-Translational Modifications of this compound

Like many other antimicrobial peptides, this compound is synthesized as a larger precursor protein that undergoes post-translational modifications to become active. dntb.gov.ua While the specific precursor for this compound has not been fully characterized, it is hypothesized to follow a similar pathway to other cecropin-like peptides. This would involve the cleavage of a signal peptide and potentially other pro-sequences. One notable post-translational modification in some ponericins is C-terminal amidation, although this is not a universal feature across all members of the ponericin G family. researchgate.net

Gene Expression Analysis Related to this compound Biosynthesis

Detailed gene expression analysis specifically for this compound is an area of ongoing research. However, studies on the venom of related ant species have utilized a combination of transcriptomics and proteomics to identify peptide sequences. ntnu.no This approach involves analyzing the RNA from the venom gland to identify the genes encoding the venom peptides and then correlating this with the actual peptides found in the venom. Such studies provide valuable insights into the genetic basis of venom production and can be applied to further understand the biosynthesis of this compound. Further research in this area will likely shed more light on the regulatory mechanisms controlling the production of this important antimicrobial peptide.

Advanced Structural Characterization and Chemical Synthesis of Ponericin G1 and Its Analogs

Spectroscopic and Biophysical Techniques for Ponericin-G1 Structural Elucidation

The biological activity of a peptide is intrinsically linked to its structure. A variety of spectroscopic and biophysical methods have been instrumental in defining the conformational properties of this compound.

Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. Studies on this compound have consistently shown that its conformation is highly dependent on the surrounding environment. In aqueous solutions, such as water or phosphate (B84403) buffer, this compound typically displays a random coil or disordered structure. mdpi.comshu.ac.uk This is characterized by a single negative band around 200 nm in the CD spectrum.

However, in membrane-mimicking environments, the peptide undergoes a significant conformational change. In the presence of trifluoroethanol (TFE), a solvent known to promote hydrogen bonding and mimic the hydrophobic environment of a cell membrane, this compound adopts a distinct α-helical structure. mdpi.comshu.ac.uk This is evidenced by the appearance of characteristic negative bands at approximately 208 nm and 222 nm and a positive band around 190 nm in the CD spectrum. biorxiv.orggrafiati.com This transition from a disordered to an ordered state upon encountering a hydrophobic environment is a hallmark of many antimicrobial peptides and is believed to be crucial for their interaction with and disruption of bacterial membranes. mdpi.comshu.ac.ukfrontiersin.org

The propensity to form an α-helical structure in non-polar environments is a key feature of the ponericin family. nih.govplos.org For instance, CD analysis of the related peptide Ponericin L2 in 25% TFE revealed a helical content of about 39%. researchgate.net The structural transition of this compound to an α-helix in membrane-like settings is consistent with the proposed "carpet-like" mechanism of action, where the peptide accumulates on and integrates into the bacterial membrane. mdpi.comshu.ac.uk

The primary structure of this compound was first determined through a combination of Edman degradation and mass spectrometry. researchgate.netcapes.gov.br This foundational work was crucial for its initial characterization and subsequent synthesis. The active peptides from the venom of the ant Pachycondyla goeldii were first isolated using reversed-phase high-pressure liquid chromatography (HPLC). researchgate.netcapes.gov.br

Mass spectrometry, specifically matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), was employed to determine the molecular masses of the purified peptides. capes.gov.br For this compound, the experimental mass was compared with the calculated molecular mass based on the amino acid sequence to ensure accuracy. capes.gov.br This technique, combined with enzymatic digestion, provided a robust method for confirming the peptide's primary structure. capes.gov.br

Furthermore, mass spectrometry was instrumental in identifying post-translational modifications. Carboxypeptidase Y digestions followed by mass spectrometry analysis were used to confirm the amidation of the C-terminal amino acid of this compound. capes.gov.br This modification is common in antimicrobial peptides and is crucial for their activity and stability.

While detailed high-resolution 3D structures from Nuclear Magnetic Resonance (NMR) spectroscopy specifically for this compound are not extensively detailed in the available literature, NMR is a principal technique for determining the three-dimensional structure of peptides in solution and in membrane-mimicking environments like micelles. ubc.ca For many similar α-helical antimicrobial peptides, 2D NMR techniques (such as TOCSY and NOESY) are used to obtain a high-resolution structure, which is essential for understanding detailed structure-activity relationships. ubc.caresearchgate.net

Circular Dichroism Studies of this compound Conformation in Different Environments

Chemical Synthesis Methodologies for this compound and Its Derivatives

The ability to chemically synthesize this compound is fundamental for detailed biological studies and the development of analogs. Chemical synthesis allows for the production of large quantities of the pure peptide and enables precise modifications to its sequence.

Solid-Phase Peptide Synthesis (SPPS) is the standard and most widely used method for the chemical synthesis of this compound and its analogs. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away after each coupling step. nih.gov

The synthesis of this compound typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. rsc.org In this strategy, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled to the chain. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. After the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA). The crude peptide is then purified to high homogeneity using techniques such as reversed-phase HPLC. biorxiv.org

The C-terminal residue of this compound is amidated, a common post-translational modification in antimicrobial peptides. nih.govplos.org This amidation is significant because it removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and enhancing its interaction with negatively charged bacterial membranes. ifremer.fr C-terminal amidation can also increase the peptide's stability by making it more resistant to degradation by carboxypeptidases. ifremer.fr

In SPPS, C-terminal amidation is achieved by using a specific type of resin, such as the Rink Amide resin. nih.gov When the completed peptide is cleaved from this resin, a C-terminal amide is formed. The presence of this amide group can be critical for the peptide's biological activity. Studies on various antimicrobial peptides have shown that C-terminal amidation often stabilizes the α-helical structure and can significantly impact antimicrobial efficacy, though the effect can be variable depending on the specific peptide sequence. ifremer.frbiorxiv.org For this compound, this modification is considered an important feature for its potent activity. biorxiv.org

Solid-Phase Peptide Synthesis (SPPS) of this compound

Design and Synthesis of this compound Analogs and Mimetics

The design and synthesis of analogs and mimetics of this compound are driven by the goal of improving its therapeutic properties, such as increasing its antimicrobial potency, broadening its spectrum of activity, or reducing its toxicity to host cells.

One approach to analog design is to modify the sequence of related peptides based on the structural features of this compound. For example, the GlyProGly motif found in this compound is associated with low hemolytic activity. nih.gov This motif was used to create analogs of the scorpion venom peptide Pandinin 2 (Pin2). By replacing a proline residue in Pin2 with a GlyProGly sequence (Pin2 [GPG]), researchers were able to significantly reduce the hemolytic activity of the resulting peptide analog while retaining its antimicrobial properties. nih.gov

Systematic modification of the hydrophobic and hydrophilic regions of a peptide sequence is another common strategy. In a study focused on Ponericin-W1, a related peptide from the same family, analogs were designed by substituting cationic amino acids in the hydrophobic face with hydrophobic residues to enhance antibacterial activity. mit.edu Concurrently, increasing the number of cationic residues in the hydrophilic region was found to decrease toxicity to human red blood cells, thereby improving bacterial selectivity. mit.edu

These rational design approaches, which leverage the known structure-activity relationships of this compound and its relatives, allow for the creation of novel peptide analogs with optimized characteristics. The synthesis of these analogs is carried out using the SPPS methodologies described previously, followed by detailed characterization of their structure and biological activity.

Biological Activities and Mechanistic Studies of Ponericin G1

Antimicrobial Properties and Mechanisms of Action

Membrane Disruption Mechanisms: Pore Formation and Carpet-like Models

The principal mechanism by which Ponericin-G1 exerts its antimicrobial effect is through the physical disruption of the microbial cell membrane. mdpi.com This peptide adopts an α-helical secondary structure, particularly within the lipid environment of a cell membrane. nih.gov It is widely suggested that this compound operates via a "carpet-like" mechanism. researchgate.netmit.edu In this model, the peptide monomers first accumulate on and coat the outer surface of the bacterial membrane, akin to laying a carpet. mdpi.com This interaction is initially driven by the electrostatic attraction between the positively charged peptide and the negatively charged phospholipids (B1166683) of the microbial membrane. semanticscholar.org As the peptide concentration on the membrane surface reaches a critical threshold, it disrupts the bilayer's integrity, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. mdpi.com This mechanism of action is shared with other peptides to which this compound bears structural resemblance, such as cecropins and dermaseptins. researchgate.net

Interaction with Bacterial Cell Components (e.g., DNA, RNA, Proteins)

Beyond its primary activity at the cell surface, research indicates that this compound can translocate into the bacterial cytoplasm to engage with intracellular targets. nih.govresearchgate.netmdpi.com This suggests a dual-action mechanism that enhances its antimicrobial potency. Studies using microarrays have revealed that this compound can specifically target tRNA synthetases within the ribosome, thereby inhibiting protein synthesis. researchgate.netmit.edu This interference with a fundamental cellular process contributes significantly to its bactericidal effects. Additionally, consistent with the properties of many cationic peptides, this compound has the capacity to bind to negatively charged nucleic acids. frontiersin.orgmdpi.com While direct binding to DNA and RNA can interfere with replication and transcription, this is often considered a secondary effect that follows membrane permeabilization, allowing the peptide to access the cell's interior. frontiersin.orgmdpi.com

Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound demonstrates potent, broad-spectrum activity, effectively killing both Gram-positive and Gram-negative bacteria. researchgate.netcapes.gov.br Its efficacy is well-documented against various pathogens, including Staphylococcus aureus and Escherichia coli. core.ac.uk The peptide's effectiveness is quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit bacterial growth.

Table 1: Antibacterial Activity of this compound Against Selected Bacteria

This table is interactive. Click on the headers to sort.

Bacterial StrainTypeMIC (μM)
Micrococcus luteusGram-Positive0.5 - 1
Bacillus subtilisGram-Positive1 - 2
Staphylococcus aureus 209PGram-Positive1 - 2
Escherichia coli D31Gram-Negative2 - 4
Pseudomonas aeruginosaGram-Negative8 - 16
Data sourced from Orivel et al., 2001. researchgate.net

Antifungal and Anti-yeast Activities

The antimicrobial spectrum of this compound extends to fungi and yeasts. researchgate.net Research has confirmed its activity against pathogenic species of Candida. nih.gov A study on a structurally similar ponericin-like peptide, Dq-3162, from the giant ant Dinoponera quadriceps, found it to be highly effective against multiple Candida species, including drug-resistant strains. nih.gov The underlying mechanism for its antifungal action is also presumed to be the disruption of the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of a Ponericin-like Peptide (Dq-3162) Against Candida Species

This table is interactive. Click on the headers to sort.

Fungal StrainMIC (μM)
Candida tropicalis ATCC 7500.625
Candida krusei ATCC 62581.25
Candida albicans ATCC 900282.5
Candida albicans CA1 (clinical isolate)5
Data sourced from de Souza et al., 2020. nih.gov

Anti-biofilm Formation and Disruption Capabilities

Biofilms are resilient, structured communities of microbes that exhibit high resistance to conventional antimicrobial agents. This compound has demonstrated significant capabilities in preventing the formation of these structures. sci-hub.se A critical step in biofilm development is the initial attachment of planktonic (free-floating) bacteria to a surface, a process that this compound can inhibit. sci-hub.senih.gov Research has shown that incorporating this compound into coatings for materials can effectively prevent the attachment of S. aureus and inhibit biofilm formation. nih.govresearchgate.net Composite materials, such as those made with poly(lactide-co-glycolide) (PLGA) and graphene oxide, have been functionalized with this compound to create antimicrobial surfaces that resist bacterial colonization. mdpi.com

Insecticidal Activity and Neurobiological Insights

Originating from ant venom, this compound is also a potent insecticidal agent. researchgate.netnih.govmdpi.com Studies have confirmed its lethal activity against insects like the cricket, Acheta domestica. researchgate.net The insecticidal mechanism is believed to mirror its antimicrobial action, focusing on the widespread disruption of cell membranes. researchgate.netmdpi.com As an amphipathic α-helical peptide, it can readily interact with and permeabilize the cell membranes of insects, leading to cytotoxicity and rapid paralysis. nih.govresearchgate.net While its effects are neurotoxic, leading to paralysis, the primary mode of action is considered to be a general lytic effect on cell membranes rather than a specific interaction with a neuroreceptor or ion channel, a feature that distinguishes it from many other venom-derived neurotoxins. mdpi.comresearchgate.net

Lethality and Paralytic Effects in Insect Models

This compound has demonstrated notable lethal and paralytic effects in various insect models. When tested on the house cricket, Acheta domesticus, this compound exhibited a median lethal dose (LD50) of 25.7 nmol/g at 24 hours post-injection. biorxiv.orgnih.govresearchgate.net This indicates its potency as an insecticidal agent. The venom of Pachycondyla species, which contains ponericins, is known to cause a rapid, dose-dependent, and reversible paralysis in crickets, which is then followed by a slower, permanent paralysis that can lead to death within four days. researchgate.net This suggests a complex mode of action involving both neurotoxic and histolytic effects. The insecticidal activity of this compound is a key characteristic, contributing to the venom's effectiveness in subduing prey. nih.govmdpi.com

Mechanisms of Insecticidal Action (e.g., Ion Channel Modulation)

The insecticidal action of this compound is believed to stem from its ability to interact with and disrupt cell membranes. acs.org Structurally, this compound is an amphipathic, cationic peptide that adopts an α-helical conformation, particularly in membrane-like environments. nih.govmdpi.com This structure is common among membrane-active peptides. nih.gov It is hypothesized that this compound acts via a "carpet-like" mechanism, where the peptide accumulates on the surface of the cell membrane, leading to its disruption and the formation of pores. nih.govmdpi.com This non-specific membrane perturbation can lead to ion leakage and ultimately cell death. acs.org This mechanism is supported by the observation that ponericins can induce the formation of nonselective cationic channels in cell membranes. acs.org

Other Investigated Biological Activities of this compound

Beyond its insecticidal properties, this compound has been explored for other potential biological applications.

Anthelmintic Properties in Pre-clinical Models

Recent studies have highlighted the potential of ponericins, including those from the G-subfamily like this compound, as anthelmintic agents. Research has shown that ponericins can inhibit the development of parasitic nematodes. researchgate.netntnu.no This broad-spectrum activity suggests that these peptides could play a role in both predatory and defensive functions for the ant. researchgate.netntnu.no

In Vitro Cytotoxicity in Non-Mammalian Cells (e.g., Insect Cells)

The cytotoxic effects of this compound are not limited to whole organisms but have also been observed at the cellular level. In vitro studies using insect cells have demonstrated the peptide's ability to induce cell death. acs.org This cytotoxicity is linked to its membrane-disrupting mechanism of action. acs.org For instance, crude venom containing ponericins has been shown to have potent cytotoxic activity against mosquito cells (Aedes albopictus C6/36), a model used for screening novel insecticidal compounds. nih.govacs.org The cytotoxic effects are believed to be a result of the peptide's ability to form pores in the cell membrane, leading to lysis. researchgate.netntnu.no

Immunomodulatory Aspects in Cellular Models

There is emerging evidence for the immunomodulatory potential of this compound. Studies have investigated its use in combination with other materials for tissue engineering applications. For example, when immobilized on a 3D porous scaffold, this compound, in conjunction with bone morphogenetic protein-2 (BMP-2), has been shown to support the osteogenic differentiation of preosteoblasts. doccheck.comresearchgate.net This suggests a role in modulating cellular processes relevant to tissue regeneration. Furthermore, some antimicrobial peptides are known to participate in host immune regulation by inducing cytokine production and influencing immune cell activity, although specific studies on this compound's direct immunomodulatory effects in this context are still developing. mdpi.com

Structure Activity Relationship Sar Studies of Ponericin G1

Identification of Key Amino Acid Residues and Motifs for Biological Activity

The amino acid sequence of Ponericin-G1 is crucial for its function. Specific residues and motifs have been identified as key determinants of its biological activity. This compound shares sequence similarities with cecropin-like peptides, which are known for their potent antimicrobial properties. researchgate.netnih.gov

A notable feature in some antimicrobial peptides is the presence of a proline residue, which can induce a "kink" in the α-helical structure. plos.orgresearchgate.net This structural feature is often associated with high pore-forming ability and, consequently, high hemolytic activity. plos.orgresearchgate.net this compound, however, possesses a Gly-Pro-Gly (GPG) motif. plos.org This motif is associated with lower hemolytic activity compared to peptides with a solitary proline. plos.orgfrontiersin.org For instance, studies on the scorpion venom peptide Pandinin 2 (Pin2) showed that replacing its central proline with a GPG motif, inspired by this compound, significantly reduced its hemolytic activity while maintaining antimicrobial efficacy. plos.orgfrontiersin.org This highlights the importance of the glycine (B1666218) residues flanking the proline in modulating the peptide's interaction with mammalian cell membranes.

Interactive Table: Key Motifs and Their Influence on Activity

Motif Peptide Example Effect on Activity
Gly-Pro-Gly (GPG) This compound Associated with reduced hemolytic activity while maintaining antimicrobial effects. plos.orgfrontiersin.org
Proline "kink" Pandinin 2 (Pin2), Melittin Often linked to high pore-forming capacity and significant hemolytic activity. plos.orgresearchgate.net
Cationic Residues This compound Essential for the initial electrostatic interaction with negatively charged bacterial membranes. rsc.orgmdpi.com

Impact of Peptide Length and C-terminal Amidation on Activity and Selectivity

The length of an antimicrobial peptide is a critical factor influencing its activity and cost of synthesis. frontiersin.org Truncation studies on various AMPs have shown that it is possible to create shorter analogs that retain or even have improved activity. mdpi.com While specific truncation studies on this compound were not detailed in the search results, research on related peptides like the Pin2 variants demonstrates that shorter versions can still exhibit potent antimicrobial activity, particularly against Gram-negative bacteria, and may have reduced hemolytic effects. plos.org For example, a 17-residue fragment of Pin2 (Pin2 mdpi.com) showed no hemolytic activity at high concentrations while remaining active against E. coli. plos.org This suggests that a minimal length is required to form a stable amphipathic structure capable of disrupting bacterial membranes.

C-terminal amidation is a common post-translational modification in many naturally occurring AMPs, including this compound. nih.govmit.edu This modification neutralizes the negative charge of the C-terminal carboxyl group, which can have several beneficial effects. Amidation is known to increase the peptide's resistance to degradation by proteases. frontiersin.org Furthermore, it can enhance the peptide's antimicrobial activity by stabilizing its α-helical conformation and improving its interaction with bacterial membranes. frontiersin.orgbiorxiv.org The removal of the negative charge at the C-terminus increases the net positive charge of the peptide, which can strengthen its initial electrostatic attraction to the anionic bacterial cell surface. frontiersin.org Studies comparing amidated and non-amidated versions of ponericins have shown that amidation can be crucial for their cidal activity. mit.edu

Role of Hydrophobicity and Charge in this compound Function

A delicate balance between hydrophobicity and net positive charge is paramount for the activity and selectivity of this compound. rsc.orgrowan.edu The positive charge, conferred by its lysine (B10760008) residues, facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgmdpi.com Increasing the net positive charge can enhance antimicrobial efficacy, but excessive charge may not always lead to better activity. researchgate.net

Hydrophobicity, largely determined by the nonpolar amino acid residues, drives the insertion of the peptide into the hydrophobic core of the bacterial membrane, leading to its disruption. frontiersin.orgmdpi.com The hydrophobic moment, which measures the amphipathicity of a helical peptide, is a key parameter. researchgate.net A high hydrophobic moment indicates a clear separation of hydrophobic and hydrophilic faces, which is characteristic of many membrane-active peptides. However, increasing hydrophobicity can also lead to increased toxicity towards host cells, such as red blood cells (hemolysis), as it promotes non-specific interactions with eukaryotic membranes. frontiersin.orgrowan.edu SAR studies on ponericin-derived peptides have shown that replacing cationic amino acids in the hydrophobic region with hydrophobic ones can enhance antibacterial activity, while increasing the number of cationic residues in the hydrophilic region can reduce toxicity and improve selectivity. rsc.org This underscores the importance of the spatial distribution of charged and hydrophobic residues for optimizing the therapeutic index of this compound analogs.

Interactive Table: Physicochemical Properties and Their Impact on this compound Activity

Property Role in Biological Activity Impact of Modification
Net Positive Charge Mediates initial binding to anionic bacterial membranes. frontiersin.orgmdpi.com Increasing charge can enhance antimicrobial activity but may not always improve selectivity. researchgate.net
Hydrophobicity Drives peptide insertion into the lipid bilayer, causing disruption. frontiersin.orgmdpi.com Increasing hydrophobicity can boost antimicrobial potency but also increase hemolytic activity. rowan.edu
Hydrophobic Moment Quantifies the amphipathicity of the α-helix, crucial for membrane interaction. researchgate.net Altering the hydrophobic moment can significantly affect membrane-disrupting activity. researchgate.net

| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues, allowing for interaction with both the lipid and aqueous phases of the membrane. researchgate.netnih.gov | Lack of clear charge segregation can reduce the ability to effectively permeabilize membranes despite binding. researchgate.net |

Conformational Dynamics and Their Correlation with Biological Efficacy

This compound, like many other α-helical AMPs, is unstructured in aqueous solutions but adopts its characteristic amphipathic α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. researchgate.netntnu.nomdpi.com This conformational flexibility is crucial for its mechanism of action. frontiersin.org The transition from a random coil to an α-helix upon interacting with the bacterial membrane is an energetically favorable process that drives its partitioning into the lipid bilayer. ntnu.noresearchgate.net

Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. researchgate.netntnu.no Studies have shown that ponericins adopt an α-helical structure in environments that mimic the cell membrane. researchgate.netnih.govresearchgate.net The stability and extent of this helical structure are directly related to the peptide's biological efficacy. Modifications that stabilize the α-helical conformation, such as C-terminal amidation, often lead to enhanced antimicrobial activity. frontiersin.org The GPG motif in this compound introduces a degree of flexibility in the helical structure, which may be important for its specific mode of membrane disruption and its reduced toxicity towards eukaryotic cells. plos.org This suggests that the dynamic nature of its conformation, including the hinge-like flexibility provided by the GPG motif, is a critical factor in its selective antimicrobial action. It is believed that ponericins G act via a "carpet-like" mechanism, where the peptides accumulate on the surface of the bacterial membrane, disrupting its integrity without necessarily forming discrete pores. mdpi.com

Advanced Research Methodologies Applied to Ponericin G1 Studies

Omics Technologies for Mechanistic Elucidation

To understand the intricate molecular interactions of Ponericin-G1 with target cells, researchers have turned to powerful omics technologies. These methods provide a global view of the changes occurring within an organism or cell in response to the peptide.

Microarray Gene Regulation: DNA microarray analysis has been instrumental in identifying the gene networks that are activated or suppressed in bacteria upon exposure to this compound. mit.edu This technology allows for the simultaneous monitoring of thousands of genes, providing a comprehensive snapshot of the cellular response. Studies have utilized microarrays to compare the gene expression profiles of bacteria treated with both the natural and a C-terminally amidated form of this compound, revealing that amidation can significantly alter the peptide's mechanism and targets at the cellular level. mit.edu This approach helps to pinpoint the specific cellular pathways affected by the peptide, offering clues into its mode of action and potential mechanisms of bacterial resistance. mit.edumdpi.com

Proteomics: While specific proteomic studies detailing the global protein expression changes induced by this compound are still emerging, the broader field of proteomics is a key tool in antimicrobial peptide research. Proteomic analyses can identify the specific proteins that are differentially expressed or post-translationally modified in response to peptide treatment. This information is crucial for understanding the downstream effects of this compound's interaction with the bacterial cell membrane and for identifying potential intracellular targets. mdpi.com

Computational Modeling and In Silico Approaches

Computational and in silico methods have become indispensable in the study of this compound, enabling researchers to predict its behavior and design more potent and specific analogs. frontiersin.orgbiorxiv.org These approaches save significant time and resources by narrowing down the most promising candidates for experimental validation. frontiersin.orgbiorxiv.org

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict how this compound interacts with its molecular targets, primarily the bacterial cell membrane. frontiersin.orgmdpi.com These simulations can model the binding affinity and conformational changes of the peptide as it approaches and inserts into the lipid bilayer. mdpi.com By visualizing these interactions at an atomic level, researchers can gain insights into the "carpet-like" mechanism of action that has been proposed for ponericins. mdpi.com Molecular dynamics simulations have also been used to validate the stability of peptide-protein complexes, providing further confidence in the predicted interactions. mdpi.com

Peptide Design Algorithms and Activity Prediction

Researchers are leveraging sophisticated algorithms to design novel peptides with improved antimicrobial activity and selectivity. mdpi.comnih.gov These algorithms often incorporate machine learning and analyze databases of known antimicrobial peptides to identify key sequence motifs and physicochemical properties associated with high potency. nih.govdbaasp.org For example, by analyzing the primary structures of peptides like this compound, which contains a GlyProGly motif, researchers have designed synthetic variants of other peptides with reduced hemolytic activity while retaining their antimicrobial properties. plos.orgscienceopen.com Peptide prediction tools, such as those available in the Database of Antimicrobial Activity and Structure of Peptides (DBAASP), can forecast the antimicrobial potential of a given peptide sequence against specific bacterial strains. dbaasp.orgbiorxiv.org This allows for the in silico screening of numerous peptide candidates before committing to costly and time-consuming chemical synthesis and laboratory testing. biorxiv.orgmdpi.com

Advanced Materials Science for this compound Delivery and Functionalization

A significant area of research focuses on developing advanced materials to effectively deliver this compound and enhance its therapeutic effects. These materials can protect the peptide from degradation, control its release, and improve its biocompatibility. nih.govmdpi.com

Incorporation into Polymeric Films and Nanofibers for Controlled Release

This compound has been successfully incorporated into various biodegradable polymeric systems to achieve controlled and sustained release. nih.govnih.gov Layer-by-layer (LbL) assembly has been used to create multilayered films containing this compound. researchgate.netrsc.orgsci-hub.se These films, often composed of polyelectrolytes like poly(β-amino ester) and various polyanions, can be designed to degrade hydrolytically, releasing the peptide over a period of up to ten days. researchgate.netsci-hub.se The release kinetics can be tuned by altering the film's architecture and the specific polyanions used. sci-hub.se

Furthermore, this compound has been integrated into electrospun nanofibers, such as those made from poly(lactic-co-glycolic acid) (PLGA). mdpi.comrsc.org These nanofiber scaffolds mimic the natural extracellular matrix and provide a favorable environment for tissue regeneration while simultaneously delivering the antimicrobial peptide. rsc.org

Below is a table summarizing various polymeric systems used for this compound delivery:

Polymeric SystemThis compound Loading/ConcentrationRelease ProfileTarget Organism(s)Reference(s)
Polyelectrolyte Multilayer Films20 to 150 µg/cm²Burst and linear release over ~10 daysStaphylococcus aureus researchgate.netsci-hub.se
Polydopamine-Modified PLGA Nanofibers250 µg/mLSustained releaseStaphylococcus aureus, Escherichia coli mdpi.com
PLGA/PLL Microcarriers300 µg/mLNot specifiedStaphylococcus aureus, Escherichia coli mdpi.comresearchgate.net
Hydrolytically Degradable MatrixesNot specifiedNot specifiedStaphylococcus aureus nih.gov

Surface Modification Strategies for Enhanced Activity and Biocompatibility

Surface modification techniques are being employed to enhance the antimicrobial activity and biocompatibility of materials functionalized with this compound. mdpi.com One prominent strategy involves the use of polydopamine (PDA) coatings. rsc.orgnih.govresearcher.lifersc.org PDA modification dramatically improves the hydrophilicity of surfaces like PLGA scaffolds, which in turn increases the adsorption of this compound and improves biocompatibility. rsc.org

These modified surfaces have been shown to not only possess strong antibacterial properties but also to promote the adhesion and proliferation of cells involved in tissue repair, such as fibroblasts. rsc.orgnih.govresearcher.lifersc.org For instance, 3D-printed PLGA scaffolds coated with polydopamine and loaded with both this compound and bone morphogenetic protein-2 (BMP-2) have demonstrated enhanced osteogenic differentiation and long-term antibacterial activity, making them promising candidates for bone tissue engineering. nih.govresearcher.lifersc.org The functionalization of surfaces with this compound has also been shown to inhibit bacterial attachment, a crucial first step in biofilm formation. nih.govresearchgate.netsci-hub.se

Future Directions and Research Gaps in Ponericin G1 Exploration

Unexplored Biological Activities and Broader Spectrum Potential

While Ponericin-G1 is primarily recognized for its potent antibacterial and insecticidal properties, its full range of biological activities remains largely uncharted territory. nih.govnih.gov Initial studies have demonstrated its effectiveness against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govcapes.gov.br However, a comprehensive screening against a wider and more diverse panel of microbial pathogens is a critical next step. This includes, but is not limited to, multi-drug resistant bacterial strains, various fungal pathogens of clinical and agricultural importance, and protozoan parasites.

Beyond its antimicrobial and insecticidal effects, the potential for this compound to exhibit other valuable biological activities is a significant area for future research. Investigations into its antiviral, anticancer, and immunomodulatory properties are warranted. Preliminary studies on other antimicrobial peptides (AMPs) have revealed such multifaceted functionalities, suggesting that this compound may also possess a broader therapeutic potential than is currently understood. mdpi.com Furthermore, its potential as an anthelmintic agent, particularly against parasitic nematodes in livestock, has been suggested by research on related ponericins. ntnu.no

Comprehensive Analysis of Resistance Mechanisms to this compound

A fundamental advantage of many antimicrobial peptides is the perceived low rate at which bacteria develop resistance. nih.gov However, a thorough understanding of the potential mechanisms by which microorganisms could evade the action of this compound is crucial for its long-term development as a therapeutic agent.

Research has indicated that bacterial resistance to this compound may involve the CpxAR two-component system, which is responsible for sensing and responding to envelope stress, including the misfolding of membrane proteins. mit.edumit.eduresearchgate.net This system, along with the DNA repair mechanism mediated by the SOS response and RecA, appears to be integral to a bacterium's ability to withstand the peptide's effects. mit.edumit.eduresearchgate.net

Future research should focus on elucidating the precise molecular interactions between this compound and these bacterial stress response pathways. A detailed analysis of the genetic and biochemical changes in bacteria that lead to decreased susceptibility is necessary. This includes identifying specific mutations in the CpxAR system or other relevant genes that confer resistance. Understanding these mechanisms will be vital for designing strategies to circumvent or mitigate resistance, potentially through combination therapies or the development of second-generation this compound analogs. scielo.brnih.gov

Innovative Bioproduction and Scale-Up Strategies for this compound and its Analogs

The transition of this compound from a laboratory curiosity to a viable therapeutic or biopesticide hinges on the development of efficient and scalable production methods. researchgate.net While chemical synthesis is feasible for research quantities, it is often not cost-effective for large-scale production. nih.gov Therefore, exploring and optimizing bioproduction routes is a key priority.

Recombinant expression systems, such as in bacteria (E. coli), yeast (Pichia pastoris), or even insect cells, offer promising alternatives. nih.gov Research in this area should focus on maximizing the yield of active this compound while minimizing production costs. This involves optimizing expression vectors, fermentation conditions, and purification protocols. The use of fermenters for large-scale production is a critical step in this process. nih.gov

Furthermore, the development of production strategies for this compound analogs is equally important. These analogs, potentially designed for enhanced activity, greater stability, or reduced toxicity, will also require robust and scalable manufacturing processes. The insights gained from the bioproduction of the parent molecule will be invaluable in developing these next-generation peptides.

Integration of this compound Research into Novel Antimicrobial and Biopesticide Development Paradigms

The unique properties of this compound position it as a valuable component in the development of next-generation antimicrobial and biopesticide strategies. Its broad-spectrum activity and distinct mode of action make it an attractive candidate for addressing the challenge of drug-resistant pathogens. nih.gov

One promising avenue is the incorporation of this compound into drug delivery systems, such as biodegradable microcarriers or polyelectrolyte multilayer films. mdpi.comnih.govmit.edu These technologies can provide controlled and sustained release of the peptide, enhancing its efficacy and biocompatibility for applications like wound healing and coating for medical implants. nih.govnih.gov

In the realm of agriculture, the insecticidal properties of this compound and its relatives present an opportunity for the development of novel biopesticides. researchgate.netresearchgate.net These could offer a more environmentally friendly alternative to conventional chemical pesticides. Research should focus on formulation strategies to ensure stability and effective delivery in an agricultural setting. The potential for synergistic effects when combined with other antimicrobial agents or conventional antibiotics is another area ripe for exploration, which could lead to more potent and resistance-breaking therapies. scielo.brnih.gov

Q & A

Q. Table 1. Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyReference
Inconsistent MIC valuesStandardize bacterial strains and growth media
Low synthetic yieldOptimize SPPS deprotection cycles
Unreported toxicityUse multiple cell lines and in vivo models

Q. Table 2. Recommended Analytical Techniques for this compound Characterization

TechniqueApplicationKey Parameters
NMR SpectroscopyStructural elucidation600 MHz, D₂O/CD₃OH solvent
MALDI-TOF MSMolecular weight confirmationLinear mode, α-cyano matrix
CD SpectroscopySecondary structure analysisFar-UV range (190-250 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.